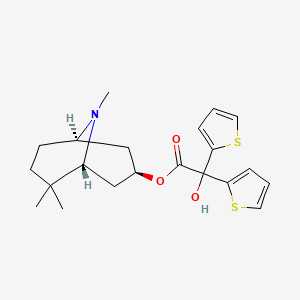
Mazaticol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It was developed by Tanabe Seiyaku Co. LTD. in the 1970s and started selling in 1978 . Mazaticol is known for its ability to block muscarinic acetylcholine receptors, thereby reducing cholinergic nerve activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mazaticol involves the reaction of 6,6,9-trimethyl-9-azabicyclo[3,3,1]non-3-yl hydroxy(di-2-thienyl)acetate with appropriate reagents under controlled conditions . The specific details of the synthetic route and reaction conditions are proprietary and not widely published.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Mazaticol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Mazaticol has several scientific research applications, including:
Mechanism of Action
Mazaticol exerts its effects by blocking muscarinic acetylcholine receptors, particularly the M1 and M2 subtypes . This inhibition reduces cholinergic nerve activity, leading to a decrease in symptoms associated with parkinsonian syndromes. Additionally, this compound exhibits inhibitory effects on dopamine uptake in the striatal nerve terminal .
Comparison with Similar Compounds
Similar Compounds
Trihexyphenidyl: Another anticholinergic agent used in the treatment of Parkinson’s disease.
Benztropine: Used to treat symptoms of Parkinson’s disease and drug-induced parkinsonism.
Amantadine: An antiviral and antiparkinsonian agent with different mechanisms of action.
Uniqueness of Mazaticol
This compound is unique in its high affinity for M1 and M2 muscarinic acetylcholine receptors and its lower peripheral activity compared to other anticholinergic agents . This makes it particularly effective in treating psychotropic drug-induced parkinsonian syndrome, especially in cases where other drugs have failed .
Properties
Molecular Formula |
C21H27NO3S2 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
[(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C21H27NO3S2/c1-20(2)9-8-14-12-15(13-16(20)22(14)3)25-19(23)21(24,17-6-4-10-26-17)18-7-5-11-27-18/h4-7,10-11,14-16,24H,8-9,12-13H2,1-3H3/t14-,15-,16-/m1/s1 |
InChI Key |
AMHPTVWBZSYFSS-BZUAXINKSA-N |
Isomeric SMILES |
CC1(CC[C@@H]2C[C@H](C[C@H]1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C |
Canonical SMILES |
CC1(CCC2CC(CC1N2C)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)C |
Synonyms |
6,6,9-trimethyl-9-azabicyclo(3.3.1)non-3 beta-yl alpha,alpha-di-(2-thienyl) glycolic acid, hydrochloride KAO-264 mazaticol mazaticol hydrochloride, (exo)-isomer mazaticol hydrochloride, 9-(methyl-(14)C)-labeled, (exo)-isomer mazaticol hydrochloride, carboxy, alpha-di-14C-labeled PG-501 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















